Home > Products > Screening Compounds P147418 > 4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline
4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline - 899993-74-9

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline

Catalog Number: EVT-3124925
CAS Number: 899993-74-9
Molecular Formula: C22H24FN3O2S
Molecular Weight: 413.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[1-Benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole

  • Compound Description: This compound is a potential antimicrobial and antiviral drug. []
  • Relevance: This compound shares the core structure of a 6-fluoroquinoline with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. Both compounds feature substitutions at the 4- and 7-positions of the quinoline ring, highlighting their structural similarities. []

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

  • Compound Description: NMS-P118 is a potent, orally available, and highly selective PARP-1 inhibitor developed for cancer therapy. It demonstrates excellent ADME and pharmacokinetic profiles and exhibits high efficacy in vivo, both as a single agent and in combination with Temozolomide. []
  • Relevance: Although the core structure differs, NMS-P118 shares the presence of a fluorine atom at the 6-position of a heterocyclic system with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. Additionally, both compounds feature a piperidine ring system, highlighting common structural elements. []

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydrochinolin-3-carboxylic acid

  • Compound Description: This compound is a ligand used to form complexes with various metal ions, including manganese(II), cobalt(II), and zinc(II). These complexes often crystallize with benzene-1,4-dicarboxylate and water molecules. [, , ]
  • Relevance: This compound and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline both belong to the fluoroquinolone class of compounds. They share a 6-fluoroquinoline core with a 4-ethylpiperazin-1-yl substituent at the 7-position. This structural similarity suggests potential shared biological activities or targets. [, , ]

N-(2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

  • Compound Description: BMS-566419 is a potent acridone-based inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) with a unique structure and pharmacokinetic profile compared to mycophenolate mofetil (MMF). It demonstrated efficacy and improved gastrointestinal tolerability in a rat adjuvant arthritis model. []
  • Relevance: While the core structures differ, BMS-566419 shares the 4-ethylpiperazin-1-yl substituent with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. This structural similarity, combined with the presence of fluorine in both molecules, suggests potential overlap in their biological activity or target space. []

1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone (JNJ-GluN2B-5)

  • Compound Description: JNJ-GluN2B-5 is a high-affinity radioligand selective for GluN2B-containing NMDA receptors. It exhibits superior selectivity over sigma receptors compared to the widely used radioligand [3H]-Ro 25-6981. []
  • Relevance: JNJ-GluN2B-5 shares a fluorine atom directly attached to a phenyl ring with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. This structural feature, albeit in different core structures, suggests potential similarities in their binding affinities or pharmacological profiles. []

7-Chloro-2-(ethylsulfinyl)-6-fluoro-3-(1H-pyrazole-1-yl)-4H-thiochromen-4-one

  • Compound Description: This compound's crystal structure has been determined and reported. []
  • Relevance: This compound and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline share the presence of a fluorine atom at the 6-position of a heterocyclic system, highlighting a common structural feature. []

7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles (5a-h)

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. []
  • Relevance: These compounds and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline share the presence of a fluorine atom at the 6-position of a heterocyclic system. This shared feature might suggest potential similarities in their pharmacological profiles. []

7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles (6a-h)

  • Compound Description: This series of compounds represents the oxidized forms of compounds 5a-h and was synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. []
  • Relevance: These compounds, similar to 5a-h, share the presence of a fluorine atom at the 6-position of a heterocyclic system with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline, suggesting potential commonalities in their biological activities or target profiles. []

1-Cyclopropyl-7-[4-(2,6-dimethylpyrimidin-2-yl-diazenyl)-piperzin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinolone-3-carboxylic acid

  • Compound Description: This compound is a fluoroquinolone derivative synthesized and tested for its in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. []
  • Relevance: This compound and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline share the 6-fluoroquinoline core with a piperazine substituent at the 7-position. Despite differences in the piperazine substituents, this shared core structure might suggest similar pharmacological properties. []
  • Compound Description: Similar to compound 9, this compound is also a fluoroquinolone derivative synthesized and evaluated for its in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. []
  • Relevance: This compound shares the same structural similarities with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline) as compound 9, primarily the 6-fluoroquinoline core and the piperazine substituent at the 7-position. Despite variations in the piperazine substituents, these compounds might possess overlapping pharmacological profiles due to their shared core structure. []

(E)-1-Cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoylhydrazinyl)-6-(2-(4-substituted-benzylidene)hydrazinyl)-1,3,5-triazin-2-yl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This series of compounds was synthesized and evaluated for their antifungal and antibacterial activities. []
  • Relevance: These compounds share the core structure of a 6-fluoroquinoline with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. Both groups feature substitutions at the 7-position of the quinoline ring, specifically involving piperazine moieties. This structural resemblance hints at potential similarities in their biological activities or targets. []

2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound is an inhibitor of ATR kinase. []
  • Relevance: While the core structures differ, both this compound and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline contain a fluorine atom attached to a six-membered heterocyclic ring (pyridine and quinoline, respectively), and both feature a piperazine ring system, suggesting potential shared chemical properties. []

N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128)

  • Compound Description: LSN 3213128 is a novel, selective, nonclassical, and orally bioavailable antifolate. It acts as a potent and specific inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme involved in the purine biosynthetic pathway. []
  • Relevance: Despite differing core structures, LSN 3213128 and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline share a fluorine atom directly attached to their respective heterocyclic ring systems. This structural commonality might indicate similarities in their binding affinities or overall pharmacological profiles. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective PDE10A inhibitor developed by modifying the PDE5 inhibitor avanafil. It demonstrated efficacy in the rat conditioned avoidance response (CAR) test. []
  • Relevance: This compound, similar to 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline, possesses a fluorine atom directly attached to a heterocyclic ring system, indicating a potential shared structural element that might influence their pharmacological properties. []
  • Compound Description: The crystal structure of this compound has been determined and published. []
  • Relevance: This compound shares the core structure of a 6-fluoroquinoline with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. Additionally, both compounds contain a piperazine ring system. This structural similarity might indicate potential overlaps in their biological activity or target space. []

1-Ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound serves as a ligand in various metal complexes, forming structures with manganese(II) and nickel(II) ions. These complexes often incorporate 4,4′-oxydibenzoate anions and water molecules in their crystal structures. [, ]
  • Relevance: This compound and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline are both fluoroquinolone derivatives. They share a common core structure: a 6-fluoroquinoline with a piperazine substituent at the 7-position. This structural similarity suggests they might exhibit comparable biological activities or target similar biological pathways. [, ]

7-{(3s,4s)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl}-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoléine-3-carboxylique

  • Compound Description: This compound is an antibacterial agent for which stable hydrochloride, hydrochloride hydrate, and methane sulfonate crystals have been developed. These crystals exhibit improved stability and water solubility compared to the free form of the compound. [, ]
  • Relevance: This compound shares the core structure of a 6-fluoroquinoline with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. This structural similarity, coupled with the presence of a fluorine atom on a pyrrolidine ring in both compounds, might indicate commonalities in their biological activities or target profiles. [, ]

N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (10a–d)

  • Compound Description: This series of compounds was synthesized and investigated for their antioxidant and anti-inflammatory properties. They demonstrated varying degrees of interaction with DPPH, inhibition of lipid peroxidation, and inhibition of soybean lipoxygenase (LOX). []
  • Relevance: While structurally distinct, compounds 10a-d, particularly those with fluorine substituents (10b, 10c, and 10d), share the presence of fluorine atoms with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. This shared feature suggests potential commonalities in their chemical properties or biological activity. []
  • Compound Description: These benzisoxazole derivatives were designed as potential antipsychotic agents with minimal extrapyramidal symptoms (EPS). They demonstrate in vivo and in vitro activity as antagonists of dopamine D2 and serotonin receptors, indicating potential as antipsychotic drugs with reduced EPS liability. [, , ]
  • Relevance: While the core structures differ, these derivatives share the 6-fluoro substitution on the benzisoxazole ring with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. This structural similarity, coupled with their focus on CNS activity, suggests a potential for overlapping pharmacological properties or target profiles. [, , ]

8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Compound Description: This novel fluoroquinolone derivative exhibits potent antibacterial activity in vitro against various bacterial strains, comparable to clinafloxacin and stronger than norfloxacin. []
  • Relevance: This compound and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline share the 6-fluoroquinoline core. Furthermore, both compounds possess a piperazine ring directly connected to the 7-position of the quinoline core. This structural similarity suggests that they might share comparable biological activities or interact with similar biological targets. []

3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methylurea

  • Compound Description: This compound is a kinase inhibitor with activity against a range of kinases including FGFR1, FGFR2, FGFR3, FGFR4, KDR, HER1, HER2, Bcr-Abl, Tie2, and Ret. It exhibits potential for treating various cancers and other diseases mediated by these kinases. []
  • Relevance: This compound shares the 4-ethylpiperazin-1-yl substituent with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. This structural similarity suggests a potential overlap in their biological activity or target space, despite differences in their core structures. []

C25H26.5N3O8.25FZn (A zinc(II) complex)

  • Compound Description: This compound is a zinc(II) complex incorporating 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate and benzene-1,4-dicarboxylate ligands, along with water molecules. Its crystal structure has been determined and reported. []
  • Relevance: The organic ligand in this complex and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline are both members of the fluoroquinolone class and share a 6-fluoroquinoline core with a piperazine substituent at the 7-position. This structural similarity suggests they might exhibit similar biological activities or interact with related biological targets. []

Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix)

  • Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). It demonstrates efficacy in suppressing luteinizing hormone in castrated macaques and is clinically relevant for treating endometriosis. []
  • Relevance: Elagolix and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline both feature fluorine atoms directly attached to aromatic rings. This structural commonality, though present in different molecular contexts, suggests potential similarities in their physicochemical properties or even unexpected biological activities. []

D-glucitol, 1-deoxy-1-(methylamino)-, 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-1,4-dihydro-7-(3-hydroxyazetidin-1-yl)-4-oxo-3-quinolinecarboxylate (Delafloxacin)

  • Compound Description: Delafloxacin is a fluoroquinolone antibiotic known to exist in three anhydrous polymorphs, a trihydrate, and methanol and ethanol solvates. [, ]
  • Relevance: Both delafloxacin and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline belong to the fluoroquinolone class of compounds, sharing a core structure with a fluorine atom at the 6-position of the quinolone ring system. This structural similarity points towards potential shared mechanisms of action or similar pharmacological profiles. [, ]

3-(1-Chloropiperidin-4-yl)-6-fluoro benzisoxazole

  • Compound Description: This compound exhibits potent antiviral activity against the white spot syndrome virus (WSSV) in freshwater crabs (Paratelphusa hydrodomous). []
  • Relevance: This compound shares a structural similarity with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline through the presence of a fluorine atom at the 6-position of a benzisoxazole ring. This common feature hints at potential similarities in their pharmacological profiles, even though their core structures differ. []
  • Compound Description: This quinolonecarboxylic acid exhibits potent antibacterial activity. The S-(+) enantiomer shows significantly greater potency than the R-(-) enantiomer against both aerobic and anaerobic bacteria. []
  • Relevance: This compound and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline both belong to the fluoroquinolone class, sharing the presence of a fluorine atom at the 6-position of their respective heterocyclic ring systems. This structural similarity suggests they might share similar mechanisms of action or target related bacterial pathways. []

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (Ciprofloxacin)

  • Compound Description: Ciprofloxacin, a well-known fluoroquinolone antibiotic, undergoes photochemical reactions in aqueous solutions. It exhibits low-efficiency substitution of the 6-fluoro group with a hydroxyl group upon irradiation in water. The presence of sodium sulfite or phosphate alters the photochemical pathway, leading to reductive defluorination or degradation of the piperazine moiety, respectively. []
  • Relevance: Ciprofloxacin and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline share the 6-fluoroquinoline core and a piperazine ring at the 7-position, highlighting their close structural relationship. This resemblance suggests potential similarities in their biological activities, mechanisms of action, and potential interactions with biological targets. []

9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid

  • Compound Description: This novel tricyclic quinolonecarboxylic acid demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. It exhibits comparable or slightly lower efficacy compared to Ofloxacin. In vivo studies using a mouse model of systemic infection revealed that this compound possesses significantly higher activity than Ofloxacin, particularly against Escherichia coli infections. []
  • Relevance: This compound shares a structural similarity with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline through the presence of a fluorine atom at the 9-position of its tricyclic ring system, which is analogous to the 6-position of the quinolone core. This structural resemblance, combined with the presence of a piperazine ring in both compounds, suggests potential similarities in their biological activities or target profiles. []
  • Compound Description: FMPD is a potential antipsychotic drug with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. Notably, it has a lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. FMPD demonstrates efficacy in several preclinical models of antipsychotic activity, including increasing rat nucleus accumbens 3,4-dihyroxyphenylacetic acid concentrations, blocking 5-HT2A agonist-induced increases in rat serum corticosterone levels, and inhibiting the ex vivo binding of specific radioligands to striatal 5-HT6 receptors. []
  • Relevance: FMPD, similar to 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline, features a fluorine atom directly attached to an aromatic ring system. While their core structures differ significantly, this shared feature hints at potential commonalities in their chemical properties or even unexpected shared biological activities. []

7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

  • Compound Description: LB20304 belongs to a novel class of fluoroquinolone antibacterials containing oxime-substituted (aminomethyl)pyrrolidines. It demonstrates potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). LB20304 exhibits superior in vivo efficacy, favorable pharmacokinetic properties, and improved physical properties compared to other related compounds. []
  • Relevance: LB20304 and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline are both fluoroquinolone derivatives and share a core structure containing a fluorine atom at the 6-position of the quinolone ring system. This structural similarity suggests that these compounds might have similar antibacterial mechanisms of action or target similar bacterial pathways. []

7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one (Abaperidone, FI-8602)

  • Compound Description: Abaperidone is a potential atypical antipsychotic with a good affinity for D2 receptors and a greater affinity for 5-HT2 receptors. It demonstrates potent antipsychotic effects in the climbing mice assay and exhibits a weaker propensity to induce catalepsy and inhibit stereotypies compared to standard antipsychotics. It also causes a lower increase in serum prolactin levels. []
  • Relevance: Abaperidone shares a structural similarity with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline) as both compounds feature a fluorine atom directly attached to a benzisoxazole ring. This shared structural element suggests potential similarities in their pharmacological profiles, despite differences in their core structures. []

1-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}3-phenylimidazolin-2-one (S18327)

  • Compound Description: S18327 is a novel, potential antipsychotic drug that demonstrates potent antagonist properties at both α1- and α2-adrenergic receptors. It displays a favorable preclinical profile indicative of potential antipsychotic activity with a lower risk of extrapyramidal side effects compared to typical antipsychotics like haloperidol. []
  • Relevance: S18327 shares a structural similarity with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline through the presence of a fluorine atom at the 6-position of a benzisoxazole ring. This common feature suggests potential similarities in their pharmacological profiles, although their core structures differ. []

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carboxylic acid

  • Compound Description: This novel fluorinated compound belongs to the oxacin family and exhibits high broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It demonstrates superior activity compared to nalidixic acid, pipemidic acid, piromidic acid, and even enoxacin. []
  • Relevance: This compound and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline are both fluoroquinolone derivatives and share the core 6-fluoroquinoline structure. This structural similarity suggests a potential for similar antibacterial mechanisms of action or interaction with related bacterial targets. []

1-Methylamino-6-fluoro-7-(4-methylpiperizin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound has been successfully synthesized using a regiospecific approach involving an intramolecular nucleophilic displacement cyclization reaction. []
  • Relevance: This compound and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline share the core 6-fluoroquinoline structure with a piperazine substituent at the 7-position. This structural similarity suggests that they might have overlapping pharmacological properties or target similar biological pathways. []

17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid

  • Compound Description: This compound is a PET radiotracer developed for the evaluation of fatty acid metabolism, particularly in the myocardium. It exhibits high radioactivity accumulation in the heart and undergoes metabolic trapping via beta-oxidation. []
  • Relevance: Although structurally distinct, this compound shares the presence of a fluorine atom with **4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline). This suggests potential similarities in their chemical properties and highlights the versatility of fluorine in medicinal chemistry. []
  • Compound Description: This series of novel 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones was synthesized as potential antibacterial agents. These compounds exhibit potent activity against various Gram-positive bacteria, including resistant strains like MRSA, PRSP, and VRE. []
  • Relevance: These compounds and 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline share the 6-fluoroquinolone core, suggesting a potential for similar antibacterial mechanisms of action or similar interactions with bacterial targets. []
  • Compound Description: DQ-113 exhibits potent antibacterial activity against clinically isolated resistant Gram-positive pathogens and possesses favorable toxicological and pharmacokinetic profiles. []
  • Relevance: Similar to other compounds in its series, DQ-113 shares the 6-fluoroquinolone core with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. This structural similarity suggests a potential for similar antibacterial mechanisms of action or interaction with similar bacterial targets. []

N-Nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates

  • Compound Description: This series of compounds was synthesized and tested for antibacterial activity. They exhibit moderate to significant activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: These compounds share the 6-fluoroquinoline core and a piperazine ring at the 7-position with 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline. This structural resemblance suggests potential similarities in their biological activities or their interactions with bacterial targets. []

Properties

CAS Number

899993-74-9

Product Name

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline

IUPAC Name

4-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinoline

Molecular Formula

C22H24FN3O2S

Molecular Weight

413.51

InChI

InChI=1S/C22H24FN3O2S/c1-3-25-10-12-26(13-11-25)22-19-14-17(23)6-9-20(19)24-15-21(22)29(27,28)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

FIEINIFOXLVRJY-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.